2-Bromomethyl-anthraquinone

Catalog No.
S1891711
CAS No.
7598-10-9
M.F
C15H9BrO2
M. Wt
301.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromomethyl-anthraquinone

CAS Number

7598-10-9

Product Name

2-Bromomethyl-anthraquinone

IUPAC Name

2-(bromomethyl)anthracene-9,10-dione

Molecular Formula

C15H9BrO2

Molecular Weight

301.13 g/mol

InChI

InChI=1S/C15H9BrO2/c16-8-9-5-6-12-13(7-9)15(18)11-4-2-1-3-10(11)14(12)17/h1-7H,8H2

InChI Key

FCETXLHFBYOVCV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)CBr

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)CBr

2-Bromomethyl-anthraquinone is an organic compound with the molecular formula C₁₅H₉BrO₂ and a molecular weight of approximately 305.13 g/mol. It features a bromomethyl group at the 2-position of the anthraquinone structure, which consists of two fused benzene rings with two carbonyl groups. This compound exhibits unique properties due to the presence of the bromine atom, which enhances its reactivity and potential applications in various chemical processes, particularly in photocatalysis and organic synthesis .

2-Bromomethyl-anthraquinone is recognized for its ability to act as a photocatalyst in redox reactions. Under light irradiation, it can facilitate the oxidation of alcohols to ketones, achieving high yields (up to 96% for specific substrates) through hydrogen transfer mechanisms . The compound's reactivity is influenced by the electronegativity of substituents and the acidity of solvents used in reactions. Its photophysical properties allow it to undergo intersystem crossing, leading to the formation of reactive triplet states that participate in electron transfer processes .

Research indicates that 2-bromomethyl-anthraquinone exhibits significant biological activity, including antimicrobial and cytotoxic effects. It has been studied for its potential therapeutic applications, particularly in cancer treatment due to its ability to induce apoptosis in certain cancer cell lines . The compound's biological efficacy is linked to its structural characteristics, which allow it to interact with cellular components effectively.

The synthesis of 2-bromomethyl-anthraquinone can be achieved through various methods, including:

  • Bromination of Anthraquinone: This involves the introduction of a bromomethyl group at the 2-position using bromine or brominating agents under controlled conditions.
  • Modified Literature Procedures: Several protocols exist that optimize yield and purity, often involving solvent variations and temperature adjustments during synthesis .

2-Bromomethyl-anthraquinone has diverse applications across several fields:

  • Photocatalysis: Utilized as a highly efficient photocatalyst for organic transformations, particularly in oxidative processes.
  • Dyes and Pigments: Its vibrant color makes it suitable for use in dyes.
  • Pharmaceuticals: Explored for potential use in drug development due to its biological activity against various pathogens and cancer cells .

Interaction studies have shown that 2-bromomethyl-anthraquinone can form complexes with various substrates during photocatalytic reactions. These interactions are crucial for understanding its mechanism of action and optimizing its use as a catalyst. Studies utilizing density functional theory have provided insights into the reaction pathways and intermediates formed during these processes .

Several compounds share structural similarities with 2-bromomethyl-anthraquinone. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
AnthraquinoneBase structure without bromomethyl substitutionUsed primarily as a dye; less reactive than 2-bromomethyl-anthraquinone.
1-BromoanthraquinoneBromine at position 1Exhibits different reactivity patterns compared to 2-bromomethyl-anthraquinone.
ChloroanthraquinoneChlorine substitution instead of bromineGenerally less effective as a photocatalyst than its brominated counterpart.
9,10-AnthraquinoneLacks substituents on the anthraquinone structureCommonly used in dye applications; less versatile in redox reactions.

The uniqueness of 2-bromomethyl-anthraquinone lies in its enhanced photocatalytic efficiency due to the presence of the bromomethyl group, which influences both its reactivity and biological activity compared to other anthraquinones.

2-Bromomethyl-anthraquinone is synthesized through radical bromination of 2-methylanthraquinone or via direct bromination of anthraquinone derivatives. Two primary methods dominate:

  • N-Bromosuccinimide (NBS)-Mediated Radical Bromination

    • Procedure: 2-Methylanthraquinone reacts with NBS in carbon tetrachloride (CCl₄) under radical initiation. Azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (DBPO) serve as initiators at elevated temperatures (70–80°C). Yields typically range between 52–93%.
    • Mechanism: The reaction proceeds via a radical chain mechanism where NBS generates bromine radicals. Bromination occurs at the benzylic position, forming a bromomethyl group.
  • Direct Bromination with Br₂

    • Conditions: Bromine gas (Br₂) in the presence of nitrobenzene (PhNO₂) at 145–150°C. This method is less commonly employed due to the hazardous nature of Br₂ and lower yields compared to NBS.

Table 1: Comparative Analysis of Synthetic Routes

MethodReagents/InitiatorsSolventTemperatureYieldReference
NBS-mediated radicalNBS, AIBN or DBPOCCl₄70–80°C52–93%
Br₂ direct brominationBr₂, PhNO₂None145–150°C~50%

Recent advancements include the use of continuous-flow photochemical reactors for scalable bromination, achieving throughputs up to 30 mmol/h with high purity.

Optimization of Radical Bromination Procedures

Key parameters influencing reaction efficiency include initiator type, solvent polarity, and reaction time.

  • Initiator Selection

    • AIBN vs. DBPO: AIBN provides milder initiation conditions, reducing side reactions like dibromination. DBPO enables faster initiation but requires precise temperature control to avoid decomposition.
    • Efficiency: AIBN-initiated reactions achieve >90% monobromination in 10–16 hours, while DBPO accelerates reaction times but may lower selectivity.
  • Solvent Effects

    • CCl₄: Preferred for its low polarity and ability to stabilize bromine radicals. Alternatives like acetonitrile or dimethylformamide (DMF) are less effective due to poor radical solubility.
    • Purification: Post-reaction, impurities are removed via filtration and washing with ethyl ether or THF.
  • Reaction Time and Temperature

    • Optimal Conditions: 10–16 hours at 70–80°C balance yield and selectivity. Extended reaction times risk over-bromination, while lower temperatures reduce initiation efficiency.

Purification Techniques and Recrystallization Protocols

Purification is critical to isolate 2-bromomethyl-anthraquinone from byproducts like dibrominated derivatives or residual NBS.

  • Recrystallization Methods

    • Ethanol/AcOH: Hot ethanol or acetic acid solutions are used to dissolve crude product, followed by slow cooling to induce crystallization. Yields improve to >90% after recrystallization.
    • Chloroform/Petrol: For analytical-grade purity, chloroform solutions are treated with activated charcoal, then precipitated with petrol (60/80). This method achieves >95% purity.
  • Column Chromatography

    • Silica Gel: Flash chromatography with dichloromethane/ethyl acetate eluents removes polar impurities. However, this is less common due to the compound’s low solubility in polar solvents.

Table 2: Purification Protocols

MethodSolvent SystemPurity AchievedReference
Ethanol recrystallizationEthanol, water73–93%
Chloroform/petrolChloroform, 60/80 petrol>95%
Silica gel chromatographyDCM/ethyl acetate80–85%

Scalability Challenges in Industrial-Scale Production

Scaling 2-bromomethyl-anthraquinone synthesis faces challenges in maintaining reaction efficiency and safety.

  • Batch vs. Continuous Processes

    • Batch Limitations: Traditional batch methods struggle with heat dissipation and radical recombination at larger scales, leading to reduced yields.
    • Continuous Flow: Photochemical reactors enable precise temperature control and rapid mixing, achieving ~88% yield at 4.1 kg/h productivity. This method avoids hazardous Br₂ and minimizes waste.
  • Cost and Material Availability

    • NBS Cost: High reagent costs limit economic viability for bulk production. Alternative brominating agents (e.g., Br₂) are cheaper but risk safety hazards.
    • Solvent Recovery: CCl₄’s high volatility necessitates closed-system recycling, increasing operational expenses.
  • Byproduct Management

    • Dibrominated Derivatives: Over-bromination to 2,3-dibromomethyl-anthraquinone remains a challenge. Selective debromination using diethyl phosphite improves monobromide recovery but adds complexity.

Table 3: Scalability Considerations

FactorBatch Process LimitationContinuous Flow Advantage
Yield<80% due to heat issues~88% via controlled mixing
SafetyBr₂ fumes, exothermicityNBS-based, closed systems
Throughput<1 kg/day4.1 kg/h (pilot scale)

XLogP3

4.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7598-10-9

Wikipedia

2-Bromomethyl-anthraquinone

Dates

Modify: 2023-08-16

Explore Compound Types